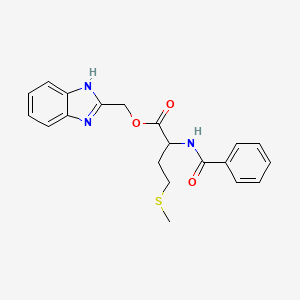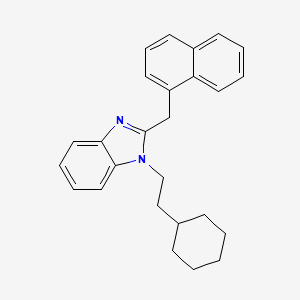![molecular formula C27H32N2O4S2 B11504377 N-[3-nitro-5-(phenylsulfanyl)phenyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide](/img/structure/B11504377.png)
N-[3-nitro-5-(phenylsulfanyl)phenyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including nitration, sulfonation, and coupling reactions. The process begins with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the introduction of the phenylsulfanyl group through a substitution reaction. Finally, the sulfonamide group is introduced via a sulfonation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The phenylsulfanyl group can be oxidized to a sulfone.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of sulfone derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]-BENZENE-1-SULFONAMIDE: Lacks the tris(propan-2-yl) groups.
N-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]-2,4,6-TRIS(METHYL)BENZENE-1-SULFONAMIDE: Contains methyl groups instead of propan-2-yl groups.
Uniqueness
N-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to the presence of the tris(propan-2-yl) groups, which can influence its steric and electronic properties, potentially enhancing its reactivity and specificity in various applications.
Properties
Molecular Formula |
C27H32N2O4S2 |
|---|---|
Molecular Weight |
512.7 g/mol |
IUPAC Name |
N-(3-nitro-5-phenylsulfanylphenyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C27H32N2O4S2/c1-17(2)20-12-25(18(3)4)27(26(13-20)19(5)6)35(32,33)28-21-14-22(29(30)31)16-24(15-21)34-23-10-8-7-9-11-23/h7-19,28H,1-6H3 |
InChI Key |
MLPBBMYONSSEKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC2=CC(=CC(=C2)SC3=CC=CC=C3)[N+](=O)[O-])C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[chloro(difluoro)methyl]-5-(furan-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11504307.png)
![S-{(4Z)-4-[(2-hydroxy-7-methylquinolin-3-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl} ethanethioate](/img/structure/B11504309.png)
![2-chloro-N-[1-(3-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11504313.png)
![N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-propyl-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B11504315.png)
![9H-Pyrrolo[3,2-f]quinolin-9-one, 3,6-dihydro-1,2,5,7-tetramethyl-](/img/structure/B11504316.png)
![N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]pyridine-3-carboxamide](/img/structure/B11504318.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3-bromo-4-methylphenyl)acetamide](/img/structure/B11504326.png)
![N-[2-(Adamantan-1-yloxy)-ethyl]-N'-sec-butyl-6-(2,2,2-trifluoro-ethoxy)-[1,3,5]triazine-2,4-diamine](/img/structure/B11504338.png)
![2-ethoxy-6-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenol](/img/structure/B11504346.png)

![3-(3,4-dimethoxyphenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B11504359.png)
![N-methyl-5-phenyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11504367.png)
![1-(1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-1H-pyrazol-5-yl)-3-(4-chlorophenyl)urea](/img/structure/B11504373.png)
